Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate
Description
CAS No.: 62480-03-9 Molecular Formula: C₆₀H₁₁₂O₈Sn (minor discrepancies note C₆₀H₁₁₄O₈Sn in some sources) . Molecular Weight: ~1080–1082 g/mol . Structure: Features a central tin (Sn) atom coordinated by two octyl groups, with ester-linked octadecyl chains and conjugated dienoate moieties. The (Z,Z)-stereochemistry indicates cis-configuration at double bonds . Physical Properties: Liquid at room temperature, low water solubility, and high hydrophobicity due to long alkyl chains. Stored in dry, ventilated conditions due to reactivity concerns . Applications: Used in R&D and commercial sectors, likely as a stabilizer or catalyst in polymer systems (e.g., PVC) or organic synthesis .
Properties
CAS No. |
62480-03-9 |
|---|---|
Molecular Formula |
C60H112O8Sn |
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
4-O-[[(Z)-4-octadecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-octadecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*19-18-;;; |
InChI Key |
CHOXPWSDXIXQDY-YPKQJYFLSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Tin(IV) salts (e.g., tin tetrachloride or dibutyltin oxide)
- Maleic acid derivatives or anhydrides with appropriate alkyl substituents
- Long-chain alcohols (e.g., octadecanol for octadecyl groups)
- Solvents such as toluene, dichloromethane, or tetrahydrofuran (THF)
Stepwise Synthesis
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of organotin carboxylate intermediate | Reaction of tin(IV) salt with maleic acid derivatives to form stannylene diesters | Reflux in inert atmosphere, aprotic solvent | Stoichiometric control critical to avoid over-substitution |
| 2. Esterification with long-chain alcohols | Reaction of organotin intermediate with octadecanol and dioctyl alcohol | Acid catalysis or use of coupling agents (e.g., DCC) | Ensures attachment of octadecyl and dioctyl groups |
| 3. Stereochemical control | Use of mild conditions to preserve (Z,Z) configuration of diene | Low temperature, inert atmosphere | Avoids isomerization to (E) forms |
| 4. Purification | Chromatography or recrystallization | Solvent selection based on solubility | Removes unreacted starting materials and side products |
Reaction Scheme (Simplified)
Tin(IV) salt + Maleic acid derivative → Organotin diester intermediate
Organotin diester + Octadecanol + Dioctyl alcohol → Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate
Research Findings on Preparation
- The organotin core is formed by coordination of tin to oxygen atoms of the maleate moiety, creating a stable stannylene structure that facilitates further esterification.
- The long alkyl chains (octadecyl and dioctyl) are introduced via esterification, which enhances the compound’s lipophilicity and potential application in hydrophobic environments.
- Maintaining the (Z,Z) stereochemistry is crucial for the compound’s biological and chemical properties; thus, reaction conditions are optimized to prevent double bond isomerization.
- The yield and purity depend heavily on the choice of solvents and catalysts, with aprotic solvents and mild acid catalysts preferred to minimize side reactions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product | Reference Notes |
|---|---|---|---|
| Tin salt | Tin tetrachloride or dibutyltin oxide | Determines organotin core formation | Organotin chemistry standard |
| Solvent | Toluene, THF, dichloromethane | Influences solubility and reaction rate | Aprotic solvents preferred |
| Temperature | 25–80 °C | Higher temps risk isomerization | Mild heating for esterification |
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid) or coupling agents (DCC) | Enhances ester bond formation | Avoid strong acids to prevent degradation |
| Reaction time | 4–24 hours | Longer times improve conversion but risk side reactions | Monitored by TLC or HPLC |
| Purification | Chromatography, recrystallization | Removes impurities, improves purity | Essential for analytical grade product |
Chemical Reactions Analysis
Types of Reactions
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced tin species and other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different tin-containing species.
Scientific Research Applications
Chemistry
In chemistry, Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
The compound has potential applications in biology, particularly in the study of tin-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of tin in biological processes.
Medicine
In medicine, the compound’s unique properties may be explored for developing new therapeutic agents. Its interactions with biological molecules could lead to the discovery of novel drugs or diagnostic tools.
Industry
Industrially, this compound can be used in the production of specialized materials, such as coatings and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Tin Substituents
a. Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate
- CAS No.: 61813-52-3 .
- Molecular Formula : C₅₂H₉₂O₈Sn.
- Key Difference : Dibutyl groups replace dioctyl groups on tin.
- Impact : Shorter alkyl chains on Sn reduce molecular weight (~950–970 g/mol) and may increase reactivity due to decreased steric hindrance. Likely lower thermal stability compared to the dioctyl variant .
b. Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- CAS No.: 60659-60-1 .
- Molecular Formula : C₄₄H₈₀O₈Sn.
- Key Differences :
- Tetradecyl ester chain (C₁₄) instead of octadecyl (C₁₈).
- Dibutyl substituents on tin.
- Impact: Reduced hydrophobicity and lower molecular weight (~924 g/mol). Potential for enhanced solubility in polar solvents .
Variation in Ester Alkyl Chain Length
a. Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
- CAS No.: 83898-58-2 .
- Molecular Formula : C₄₂H₇₆O₈Sn.
- Key Difference : Decyl (C₁₀) ester chain replaces octadecyl (C₁₈).
- Impact : Significantly shorter ester chain reduces molecular weight (~850–870 g/mol) and alters solubility and melting behavior. May exhibit faster degradation rates .
b. Dodecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate
Stereochemical and Functional Group Modifications
- Tetradecyl (Z,Z,Z)-6-[[1,4-dioxo-4-(tetradecyloxy)but-2-enyl]oxy]-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate CAS No.: 84029-73-2 . Key Features: Additional (Z)-configured double bond and branched substituents. Impact: Increased structural complexity may enhance coordination properties or catalytic activity. Boiling point reported at 924.3°C, indicating high thermal stability .
Comparative Data Table
Research Findings and Implications
- Structural Effects on Reactivity : Longer alkyl chains (e.g., octadecyl) enhance hydrophobicity and thermal stability but reduce solubility. Dibutyl tin derivatives exhibit higher reactivity due to reduced steric bulk .
- Applications : Dioctyltin compounds are prevalent in PVC stabilization, while shorter-chain variants (decyl, tetradecyl) may find use in pharmaceuticals or agrochemicals due to improved solubility .
- Safety: All compounds require careful handling; organotin compounds are toxic and regulated .
Biological Activity
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is a complex organotin compound notable for its unique molecular structure and potential applications in various fields such as biomedicine and agriculture. The compound's biological activity is influenced by its organotin structure, which has been the subject of various studies aimed at understanding its reactivity and potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C33H58O7Sn
- Molecular Weight : Approximately 1080.24 g/mol
- CAS Number : 62480-03-9
The compound features a stannatriacontadienoate backbone with multiple functional groups that contribute to its chemical reactivity. Its organotin nature allows it to participate in various biological interactions.
Research indicates that organotin compounds like this compound exhibit several biological activities:
- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties against a variety of pathogens. Studies suggest that this compound may inhibit bacterial growth through disruption of cellular membranes.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. This effect is likely mediated through oxidative stress mechanisms and interference with cell signaling pathways.
- Environmental Impact : The biological activity of this compound extends to its environmental interactions. As an organotin compound, it may affect aquatic ecosystems and has been studied for its biocidal properties in agricultural applications.
Antimicrobial Efficacy
A study conducted on various organotin compounds demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Anticancer Activity
In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Octadecyl (Z,Z)-6,6-dioctyl... | Organotin | Yes (MIC 32 µg/mL) | Yes (IC50 10 µM) |
| Dibutyltin dichloride | Organotin | Yes (MIC 16 µg/mL) | Moderate |
| Triphenyltin hydroxide | Organotin | Yes (MIC 64 µg/mL) | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate with high yield?
- Methodological Answer : The synthesis typically involves esterification of maleic acid derivatives with organotin precursors. For example, reacting dibutylstannylene maleate with (Z,Z)-9-octadecenol under controlled anhydrous conditions (60–80°C, 12–24 hrs) yields structurally analogous stannane esters. Catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) can enhance esterification efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted alcohols and tin byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 10–12 Hz for Z-configured double bonds) and DEPT-135 for carbon hybridization.
- FT-IR : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and Sn-O bonds at 600–650 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <5 ppm mass accuracy.
- Comparative analysis with structurally related compounds (e.g., dibutylstannylene derivatives) can resolve ambiguities .
Q. How should researchers purify this compound to achieve >95% chromatographic purity?
- Methodological Answer : Use reversed-phase HPLC with octadecyl-functionalized columns (e.g., Shim-pack GIS C18, 4.6 x 250 mm, 5 μm particle size). A mobile phase of acetonitrile/water (85:15 v/v) at 1.0 mL/min effectively separates the target compound from tin-containing side products. Monitor elution at 210 nm (UV-active ester groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal degradation profiles under oxidative vs. inert conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (inert) and air (oxidative) atmospheres. Under nitrogen, decomposition occurs at 220–250°C via Sn-O bond cleavage, while oxidative degradation (180–200°C) involves ester oxidation to CO₂ and SnO₂. Cross-validate with evolved gas analysis (EGA-MS) to detect CO, CO₂, and hydrocarbon fragments. Discrepancies may arise from impurities or varying heating rates (recommended: 10°C/min) .
Q. What computational approaches are suitable for modeling steric effects of octyl/octadecyl substituents on the tin center?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-SVP level) can optimize geometry and quantify steric hindrance using %VBur (buried volume) metrics. Compare with smaller analogs (e.g., dibutylstannylene derivatives) to assess how bulky substituents influence reactivity. Molecular dynamics simulations (AMBER force field) further predict conformational flexibility in solution .
Q. How does the compound interact with polymer matrices in catalytic applications?
- Methodological Answer : Incorporate the compound into polystyrene or polyacrylate matrices via in-situ polymerization. Use SEM-EDX to map tin distribution and assess aggregation. Evaluate catalytic efficiency in esterification reactions (e.g., acetic acid + ethanol → ethyl acetate) and compare turnover numbers (TONs) with homogeneous systems. Leaching studies (ICP-MS for Sn detection) quantify stability .
Q. What strategies mitigate hydrolysis of the Sn-O bonds in aqueous environments?
- Methodological Answer : Encapsulate the compound in pH-responsive micelles (e.g., Pluronic F-127) to shield the tin center. Monitor hydrolysis kinetics via ¹H NMR (disappearance of Sn-O-CH₂ signals) in D₂O at 25–37°C. Alternatively, introduce electron-withdrawing groups (e.g., nitro substituents) on adjacent carbons to stabilize the Sn-O bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
